REACTION_CXSMILES
|
C[N:2](C)CCCN=C=NCC.[F:12][C:13]([F:24])([F:23])[CH:14]1[CH2:19][CH2:18][CH:17]([C:20](O)=[O:21])[CH2:16][CH2:15]1.ON1C2C=CC=CC=2N=N1.N>CN(C=O)C.C(Cl)Cl.CO.C(OCC)(=O)C>[F:12][C:13]([F:24])([F:23])[CH:14]1[CH2:19][CH2:18][CH:17]([C:20]([NH2:2])=[O:21])[CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC(C1CCC(CC1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 hours, while it
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
was warming up to room temperature
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous solution of sodium hydrogen sulphate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (2×80 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CCC(CC1)C(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |